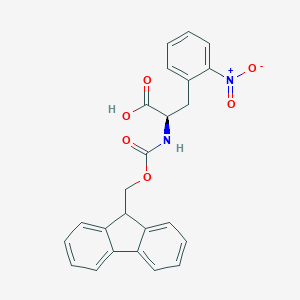

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 2-nitrophenyl substituent on the β-carbon of the alanine backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality to acid-labile protecting groups and its stability under basic conditions . The 2-nitrophenyl moiety introduces steric and electronic effects that influence reactivity, solubility, and downstream applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-2-Nitro-D-Phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid or FMOC-D-2-NITROPHENYLALANINE, is a derivative of phenylalanine. It has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA. The primary targets of this compound are the bacterial cells, particularly their membranes.

Mode of Action

The compound’s mode of action is based on its interaction with bacterial membranes. Its weak antibacterial activity against gram-negative bacteria is due to their inability to cross the bacterial membrane. In combination with other antibiotics like aztreonam (AZT), it displays antibacterial activity against both Gram-positive and Gram-negative bacteria. The combination produces a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane.

Biochemical Pathways

It is known that the compound interferes with the integrity of the bacterial cell membrane, leading to its antimicrobial effect.

Result of Action

The result of the action of Fmoc-2-Nitro-D-Phenylalanine is the disruption of the bacterial cell membrane, leading to its antimicrobial effect. This effect is enhanced when used in combination with other antibiotics, expanding its antibacterial spectrum to include Gram-negative bacteria.

Action Environment

The action of Fmoc-2-Nitro-D-Phenylalanine can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antibacterial activity. .

Biochemical Analysis

Biochemical Properties

It is known that Fmoc-protected peptides and amino acids, such as Fmoc-2-Nitro-D-Phenylalanine, have gained momentum due to their ease of synthesis and cost effectiveness.

Cellular Effects

It has been reported that Fmoc-phenylalanine, a related compound, has antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Mechanism

It has been suggested that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Fmoc-2-nitro-L-phenylalanine, is a derivative of amino acids that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 432.43 g/mol. The compound is characterized by the presence of both a nitrophenyl and an Fmoc group, which contribute to its biological activity and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O6 |

| Molecular Weight | 432.43 g/mol |

| CAS Number | 2761743 |

| Purity | ≥ 98% |

| Solubility | Slightly soluble in water |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to enhance the compound's reactivity, potentially allowing it to participate in redox reactions or serve as a signaling molecule in cellular processes.

- Antioxidant Properties : Studies have indicated that compounds with nitro groups can exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex peptide structures that can exhibit various biological functions .

Synthesis and Characterization

A study conducted by Babu et al. (2000) demonstrated the synthesis of Fmoc amino acids, including derivatives like this compound). The authors reported successful isolation and characterization using techniques such as NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity .

Application in Drug Development

Research published in Journal of Medicinal Chemistry highlighted the use of Fmoc-protected amino acids in designing novel therapeutic agents. The study emphasized that derivatives like this compound could be pivotal in developing targeted therapies for diseases such as cancer due to their ability to modulate protein interactions .

Scientific Research Applications

Peptide Synthesis

Protecting Group in Peptide Chemistry

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is as a protecting group in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely employed to protect amines during peptide synthesis, allowing for selective deprotection under mild conditions. This compound's ability to stabilize reactive intermediates makes it an essential reagent in solid-phase peptide synthesis (SPPS).

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, this compound was utilized to facilitate the formation of complex peptide structures. The introduction of this amino acid derivative allowed for the incorporation of diverse functionalities, which enhanced the biological activity of the resulting peptides. This application highlights its role in developing therapeutic agents with improved efficacy.

Drug Development

Role in Medicinal Chemistry

The compound has been explored for its potential as a building block in the design of novel pharmaceuticals. Its unique structural characteristics allow for modifications that can lead to compounds with enhanced pharmacological properties. For instance, derivatives of this amino acid have been assessed for their activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Inhibitors of Protein Kinases

Research has demonstrated that derivatives of this compound can serve as effective inhibitors of specific protein kinases. These studies indicate that modifications to the parent structure can yield compounds with potent inhibitory effects, making them valuable candidates for further development as therapeutic agents.

Biochemical Probes

Use in Biological Research

In addition to its applications in synthetic chemistry, this compound has been employed as a biochemical probe to study protein interactions and enzyme activities. By incorporating this compound into peptides or proteins, researchers can investigate the effects of specific amino acid substitutions on biological function.

Case Study: Investigating Protein-Ligand Interactions

A notable application involved using this compound to study protein-ligand interactions within cellular systems. By labeling proteins with this derivative, scientists were able to track binding events and elucidate mechanisms underlying cellular signaling pathways. This approach has provided insights into how modifications at specific sites influence protein function and interaction dynamics.

Summary Table

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS | Facilitates complex peptide formation |

| Drug Development | Serves as a building block for novel pharmaceuticals | Enhances pharmacological properties |

| Biochemical Probes | Investigates protein interactions and enzyme activities | Provides insights into biological mechanisms |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Aromatic Ring

The primary structural distinction among analogs lies in the substituent on the phenyl ring. Key derivatives include:

Physicochemical Properties

Molecular Weight and Solubility:

- Target compound: Molecular weight ~435.42 g/mol (estimated based on C24H19N3O6). Limited aqueous solubility due to the nitro group .

- 3,5-Difluoro analog : Molecular weight 401.45 g/mol; enhanced solubility in organic solvents .

- o-Tolyl analog : Molecular weight 401.45 g/mol; hydrophobic, requiring DMF or DMSO for dissolution .

Spectroscopic Data:

- NMR Shifts: Target compound: Aromatic protons near the nitro group exhibit downfield shifts (δ ~8.0–8.5 ppm) due to electron withdrawal . Mercapto analog: -SH proton appears at δ ~1.5–2.0 ppm (broad) in CDCl3 . Allyloxycarbonylamino analog: Allyl protons resonate at δ ~5.2–5.9 ppm .

Purity and Stability:

Case Studies in Drug Development

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves coupling 2-nitrophenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the α-amino group of (R)-2-amino-3-(2-nitrophenyl)propanoic acid attacks the electrophilic carbonyl carbon of Fmoc-Cl. Key steps include:

-

Deprotonation : A mild base (e.g., sodium bicarbonate or N-methylmorpholine) deprotonates the amino group to enhance nucleophilicity.

-

Coupling : Fmoc-Cl reacts with the deprotonated amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Workup : The product is precipitated using acidic aqueous solutions (e.g., 1 M HCl) and purified via recrystallization or column chromatography.

Stereochemical Control

The (R)-configuration is preserved by starting with enantiomerically pure D-2-nitrophenylalanine. Racemization risks are mitigated by:

Solid-Phase Synthesis with 2-Chlorotrityl Chloride (2-CTC) Resin

Resin Functionalization

A modified solid-phase approach adapts the 2-CTC resin strategy used for N-methylated amino acids:

-

Loading : The carboxylic acid of 2-nitrophenylalanine is anchored to 2-CTC resin via esterification in DCM.

-

Fmoc Protection : The α-amino group is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF with catalytic DMAP.

-

Cleavage : The Fmoc-protected amino acid is released from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile side-chain protections.

Advantages Over Solution-Phase

-

Higher Purity : Solid-phase methods reduce byproduct formation, yielding >95% purity after cleavage.

-

Scalability : Batch sizes up to 100 g have been reported with consistent enantiomeric excess (>99% ee).

Alternative Methodologies from Patent Literature

Levodopa-Based Synthesis

A patent (CN102718739A) describes a route using levodopa derivatives for synthesizing analogous Fmoc-protected amino acids:

-

Fmoc Acylation : Levodopa reacts with Fmoc-N-hydroxysuccinimide ester in THF with pyridinium p-toluenesulfonate (PPTS) as a catalyst.

-

Nitrophenyl Incorporation : A nitro group is introduced via electrophilic aromatic substitution using nitric acid/sulfuric acid mixtures.

-

Resolution : Chiral column chromatography isolates the (R)-enantiomer.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (ee %) | Key Solvent | Reference |

|---|---|---|---|---|---|

| Solution-Phase | 78–85 | 90–95 | >99 | DCM/THF | |

| Solid-Phase (2-CTC) | 82–88 | 95–98 | >99 | DMF/DCM | |

| Patent-Based (Levodopa) | 65–72 | 85–90 | 95–97 | THF |

Reaction Optimization and Challenges

Solvent and Base Selection

Nitrophenyl Group Reactivity

The electron-withdrawing nitro group slows acylation kinetics. Strategies to enhance reactivity include:

Analytical Validation and Purification

HPLC Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity and stereochemistry. Retention times for the (R)-enantiomer are typically 12–14 min under gradient elution.

Spectroscopic Data

-

NMR (DMSO-d6) : δ 7.75–7.25 (m, 13H, Fmoc + nitrophenyl), 4.25 (q, 1H, α-CH), 4.10 (d, 2H, Fmoc-CH2).

Industrial-Scale Production Considerations

Cost-Efficiency

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid?

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Fmoc protection : The amino group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent undesired side reactions during coupling .

- Coupling reactions : Activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) are used to conjugate the nitro-substituted phenylalanine derivative to the growing peptide chain .

- Deprotection : Piperidine (20% in DMF) is employed to cleave the Fmoc group while retaining acid-labile protecting groups (e.g., tert-butyl esters) .

- Purification : Reverse-phase HPLC or flash chromatography is used to isolate the final product, with characterization via / NMR and LC/MS .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation of dust. Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin irritation (H315) or respiratory discomfort (H335) .

- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C, protected from light and moisture. Stability data suggest degradation occurs under prolonged exposure to acidic/basic conditions or oxidizing agents .

Q. What analytical methods are recommended for confirming its purity and structural integrity?

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- Spectroscopy : / NMR to confirm stereochemistry and functional groups; LC-MS for molecular weight validation .

- Elemental analysis : Verify C, H, N content against theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis to minimize racemization?

- Low-temperature coupling : Perform reactions at 0–4°C to reduce base-induced racemization .

- Activating agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure as additives to enhance coupling efficiency and suppress side reactions .

- Solvent choice : Polar aprotic solvents like DMF or DCM improve reagent solubility and reaction homogeneity .

- Monitoring : Real-time monitoring via FT-IR or LC-MS can identify incomplete coupling, allowing iterative reagent additions .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., acute oral toxicity H302 vs. H319 eye irritation) may arise from:

- Impurity variability : Trace solvents (DMF, piperidine) or unreacted intermediates in poorly purified batches can skew toxicity assessments .

- Assay conditions : Differences in cell lines or exposure times (e.g., in vitro vs. in vivo models) require standardized OECD/ICH guidelines for comparability .

- Mitigation : Conduct purity analysis (HPLC ≥95%) and use structure-activity relationship (SAR) models to isolate toxicity contributors .

Q. How does the 2-nitrophenyl group influence the compound’s reactivity in peptide-based drug design?

- Electron-withdrawing effects : The nitro group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks in Michael addition or SNAr reactions .

- Fluorescence quenching : The nitro group can quench fluorescence in probes, necessitating substitution with less electron-deficient groups (e.g., methoxy) for imaging applications .

- Steric effects : Bulkier substituents may hinder binding to target enzymes; molecular dynamics simulations can predict steric clashes .

Q. What methodological approaches validate the stereochemical integrity of the (R)-configured amino acid?

- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- Circular dichroism (CD) : Compare the CD spectrum with a known (R)-enantiomer standard to confirm configuration .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, though this requires high-purity crystals .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer and reduce side reactions .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance efficiency and reduce metal leaching .

- Workflow integration : Combine automated SPPS platforms with in-line purification to minimize manual handling losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.